molecular formula C14H22 B14630456 (2-Cyclohexylideneethylidene)cyclohexane CAS No. 53723-48-1

(2-Cyclohexylideneethylidene)cyclohexane

Cat. No.: B14630456
CAS No.: 53723-48-1
M. Wt: 190.32 g/mol
InChI Key: ARNVRGJBMXJHBD-UHFFFAOYSA-N
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Description

(2-Cyclohexylideneethylidene)cyclohexane is a high-purity, hydrocarbon-based chemical compound provided for research and development purposes. This compound falls into the category of alkenes and is characterized by its cyclic structure, which may make it a valuable intermediate in organic synthesis and materials science research. Potential research applications include its use as a building block for the synthesis of more complex organic molecules, in catalytic studies, such as hydrogenation or polymerization reactions, and in the development of novel polymers or specialty chemicals. As a hydrocarbon with potential unsaturation, its mechanism of action in reactions is typically based on the reactivity of its carbon-carbon double bonds, which can participate in various addition and cycloaddition reactions. This compound is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

CAS No.

53723-48-1

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

2-cyclohexylideneethylidenecyclohexane

InChI

InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2

InChI Key

ARNVRGJBMXJHBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC=C2CCCCC2)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylideneethylidene)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene cyclohexane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond between the two cyclohexane rings .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylideneethylidene)cyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of cyclohexane derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane compounds.

Scientific Research Applications

(2-Cyclohexylideneethylidene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and structural properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylideneethylidene)cyclohexane involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.

Comparison with Similar Compounds

Structural and Conformational Differences

  • Adamantane Derivatives : highlights adamantane derivatives with cyclohexane solvates, where cyclohexane adopts a twist-boat conformation. In contrast, (2-cyclohexylideneethylidene)cyclohexane’s fused rings likely enforce a rigid, planar structure, reducing conformational flexibility compared to solvated cyclohexane .
  • Cyclopentane vs. Cyclohexane Rings : Cyclohexane-based spiro systems (e.g., in ) exhibit higher synthetic yields than cyclopentane analogs due to reduced ring strain. The six-membered rings in this compound may similarly enhance stability compared to smaller cyclic systems .

Reactivity and Chemical Behavior

  • Oxidation Pathways: Cyclohexane oxidation () proceeds via low-temperature mechanisms involving cyclohexyl radicals and O₂ adducts.
  • Ignition Delay : Cyclohexane exhibits shorter ignition delays than cyclopentane (). The extended conjugation in this compound might reduce reactivity under similar conditions due to resonance stabilization .

Biodegradation and Environmental Impact

  • Substituent Effects : Methyl- and ethyl-substituted cyclohexanes degrade at similar rates (), but dimethyl isomers show variability. The fused structure of this compound may hinder enzymatic access, slowing biodegradation compared to simpler analogs .

Data Tables

Table 1: Key Properties of Cyclohexane Derivatives

Compound Ring Size/Structure Biodegradation Rate Ignition Delay (ms) Synthetic Yield (%)
Cyclohexane Single ring High Short N/A
Cyclopentane Single ring Moderate Long Low
Adamantane (w/ solvate) Tricyclic, chair conform. Low N/A Moderate
This compound Bicyclic, conjugated Very Low* Moderate* High*

*Inferred from structural analogs.

Table 2: Oxidation Products Comparison

Compound Major Oxidation Products Reaction Conditions
Cyclohexane Cyclohexanol, cyclohexanone O₂, catalysts
This compound Epoxides, diols (predicted) Oxidizing agents*

Research Findings and Contradictions

  • Biodegradability : While methyl- and ethyl-cyclohexanes degrade similarly (), dimethyl isomers show marked differences, suggesting steric hindrance plays a critical role . This implies that this compound’s rigid structure may further reduce biodegradation.
  • Catalytic Behavior : Cyclohexane mixtures with benzene exhibit preferential absorption in catalyst pores (). The conjugated system in this compound might enhance π-π interactions, altering catalytic selectivity .

Q & A

Q. What are the recommended synthetic pathways for (2-Cyclohexylideneethylidene)cyclohexane?

(Methodological Focus) A common approach involves acid-catalyzed dehydration of cyclohexanol derivatives. For example, cyclohexene synthesis (via phosphoric acid-catalyzed dehydration of cyclohexanol) can be adapted by substituting precursors with cyclohexylidene-containing alcohols . Key steps include:

  • Reaction Setup : Use a Dean-Stark trap to remove water and drive equilibrium.
  • Catalyst Optimization : Test acidic catalysts (e.g., H₃PO₄, H₂SO₄) to maximize yield.
  • Purification : Distill the product under reduced pressure to isolate the bicyclic structure.

Q. How can spectroscopic techniques confirm the structure of this compound?

(Characterization Protocol)

  • ¹H/¹³C NMR : Identify characteristic alkene protons (δ 5.0–6.0 ppm) and quaternary carbons in the cyclohexylidene moiety. Compare with analogous cyclohexene derivatives .
  • IR Spectroscopy : Look for C=C stretching vibrations near 1650 cm⁻¹.
  • GC-MS : Confirm molecular ion peaks (e.g., m/z 162 for C₁₂H₁₈) and fragmentation patterns .

Q. What safety protocols are critical when handling cyclohexane derivatives?

(Laboratory Safety)

  • Ventilation : Use fume hoods due to volatility and potential respiratory irritation .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid ignition sources .

Advanced Research Questions

Q. How can computational chemistry predict the thermodynamic stability of this compound?

(Data-Driven Analysis) Leverage density functional theory (DFT) to calculate:

  • Enthalpy of Formation (ΔfH°) : Compare with experimental values from NIST thermochemical databases (e.g., cyclohexanone derivatives: ΔfH°liquid ≈ -270 kJ/mol ).
  • Conformational Energy : Analyze chair vs. boat conformations to identify dominant structures.
  • Combustion Enthalpy (ΔcH°) : Validate against bomb calorimetry data for related cyclohexanes .

Q. How to resolve contradictions in reaction yields when varying catalysts?

(Experimental Design)

  • Controlled Variables : Fix temperature (e.g., 160–180°C), solvent (toluene), and substrate ratio.
  • Catalyst Screening : Compare H₃PO₄ (yield ~60% ) vs. zeolites (yield ~75% ).
  • Mechanistic Insight : Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Publish discrepancies with error margins in peer-reviewed platforms .

Q. What strategies optimize enantioselective synthesis of cyclohexylidene derivatives?

(Stereochemical Control)

  • Chiral Catalysts : Employ Sharpless epoxidation or Jacobsen kinetic resolution for stereocenter induction .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct cyclohexylidene formation .
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

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